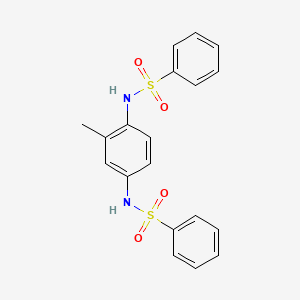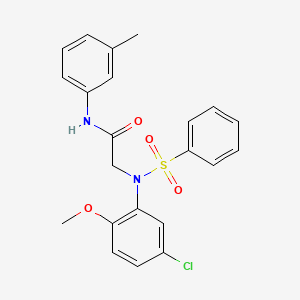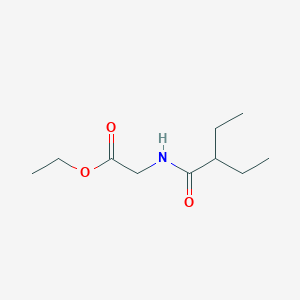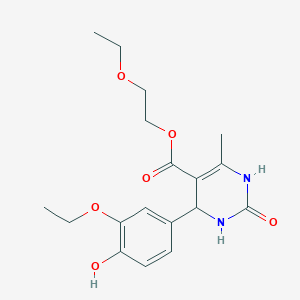
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, also known as MBSA, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit the activity of metalloproteinases. Metalloproteinases are a group of enzymes that are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. MBSA has been shown to be a potent inhibitor of metalloproteinases, and its mechanism of action has been extensively studied.
Mecanismo De Acción
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide inhibits the activity of metalloproteinases by binding to the active site of these enzymes. The sulfonamide group of N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide interacts with the zinc ion at the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to be a competitive inhibitor of metalloproteinases, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and physiological effects:
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to have various biochemical and physiological effects, including:
1. Inhibition of metalloproteinase activity: As mentioned earlier, N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide inhibits the activity of metalloproteinases, which are involved in various physiological and pathological processes.
2. Anti-inflammatory activity: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to have anti-inflammatory activity by inhibiting the activity of MMPs, which are involved in the inflammatory response.
3. Anti-tumor activity: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to have anti-tumor activity by inhibiting the activity of MMPs, which are involved in tumor metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent inhibitor of metalloproteinases: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide is a potent inhibitor of metalloproteinases, making it a valuable tool for studying the role of these enzymes in various physiological and pathological processes.
2. Selective inhibitor of metalloproteinases: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide is a selective inhibitor of metalloproteinases, meaning that it does not inhibit the activity of other enzymes.
3. Stable compound: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide is a stable compound that can be stored for long periods of time without degradation.
Limitations:
1. Limited solubility: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has limited solubility in aqueous solutions, making it difficult to use in some experiments.
2. Non-specific binding: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide can bind non-specifically to proteins and other molecules, leading to potential artifacts in experiments.
3. Toxicity: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide can be toxic to cells at high concentrations, limiting its use in some experiments.
Direcciones Futuras
There are several future directions for research on N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, including:
1. Development of more potent and selective metalloproteinase inhibitors based on the structure of N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide.
2. Study of the role of metalloproteinases in various diseases, including cancer, cardiovascular disease, and inflammatory diseases.
3. Development of new methods for delivering metalloproteinase inhibitors, including N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, to specific tissues and organs.
4. Study of the potential side effects of metalloproteinase inhibitors, including N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, in animal models and clinical trials.
5. Development of new methods for detecting metalloproteinase activity in vivo, including imaging techniques and biomarker assays.
Métodos De Síntesis
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide can be synthesized by reacting 2-methyl-1,4-phenylenediamine with benzenesulfonyl chloride in the presence of a base. The reaction yields N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been used in various scientific research applications, including:
1. Inhibition of metalloproteinases: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to be a potent inhibitor of metalloproteinases, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs). These enzymes are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. Inhibition of these enzymes by N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has potential therapeutic applications in various diseases.
2. Study of metalloproteinase structure and function: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been used as a tool to study the structure and function of metalloproteinases. By inhibiting the activity of these enzymes, N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide allows researchers to study their role in various physiological and pathological processes.
3. Development of metalloproteinase inhibitors: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been used as a starting point for the development of new metalloproteinase inhibitors. By modifying the structure of N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, researchers have been able to develop more potent and selective inhibitors of these enzymes.
Propiedades
IUPAC Name |
N-[4-(benzenesulfonamido)-3-methylphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-15-14-16(20-26(22,23)17-8-4-2-5-9-17)12-13-19(15)21-27(24,25)18-10-6-3-7-11-18/h2-14,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZBYXMUFMOPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(2-Methyl-1,4-phenylene)bis(benzenesulfonamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-cyclopentyl-4-piperidinyl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5111617.png)
![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5111626.png)


![4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5111634.png)
![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
![1,1'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]di(2,5-pyrrolidinedione)](/img/structure/B5111659.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)

![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)